molecular formula C21H19ClN2OS2 B2393750 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-83-0

2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2393750
CAS No.: 877652-83-0
M. Wt: 414.97
InChI Key: LYGSCYSUPSDSDS-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. These compounds have been studied for their potential biological activities, including antimicrobial and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate amines and aldehydes. One common method involves heating thiophene-2-carboxamides in formic acid, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

  • **Oxidation

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGSCYSUPSDSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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